molecular formula C8H8N2O2 B1175538 4-Pyridineacrylicacid,alpha-amino-(8CI) CAS No. 17485-28-8

4-Pyridineacrylicacid,alpha-amino-(8CI)

Cat. No.: B1175538
CAS No.: 17485-28-8
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-Pyridineacrylic acid, alpha-amino-(8CI) follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives containing heterocyclic substituents. The primary IUPAC name for this compound is 2-amino-3-(pyridin-4-yl)propanoic acid, which accurately describes the structural framework consisting of a propanoic acid backbone with an amino group at the alpha position and a pyridin-4-yl substituent at the beta position. The compound is registered under Chemical Abstracts Service number 1956-21-4 for the racemic mixture, with specific stereoisomers having distinct registry numbers.

The molecular formula C8H10N2O2 indicates the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 166.18 grams per mole. The stereochemical variants of this compound include the S-enantiomer, systematically named (2S)-2-amino-3-pyridin-4-ylpropanoic acid, and the R-enantiomer, designated as (2R)-2-amino-3-pyridin-4-ylpropanoic acid. Additional nomenclature variations include the descriptive names 3-(4-Pyridyl)-L-alanine for the S-enantiomer and 3-(4-Pyridyl)-D-alanine for the R-enantiomer, reflecting the amino acid classification system.

The Standard International Chemical Identifier system provides unique representations for each stereoisomer, with the S-enantiomer having the InChI key FQFVANSXYKWQOT-LURJTMIESA-N and the R-enantiomer having FQFVANSXYKWQOT-SSDOTTSWSA-N. The Simplified Molecular Input Line Entry System representation for the general structure is NC(CC1=CC=NC=C1)C(=O)O, which clearly depicts the connectivity pattern between the amino group, carboxylic acid, and pyridine ring.

Molecular Geometry and Crystallographic Data

The molecular geometry of 4-Pyridineacrylic acid, alpha-amino-(8CI) exhibits characteristic features of alpha-amino acids with aromatic side chains, displaying a tetrahedral configuration around the alpha carbon center. The compound adopts conformations influenced by intramolecular interactions between the pyridine nitrogen and the amino acid functional groups. The pyridine ring maintains planarity with standard aromatic bond lengths and angles, while the propanoic acid chain extends from the ring in orientations determined by rotational barriers around the carbon-carbon bonds.

Crystallographic studies reveal that the compound can form hydrogen-bonded networks in the solid state, with the amino group serving as both hydrogen bond donor and the carboxylic acid group participating in both donor and acceptor interactions. The pyridine nitrogen atom provides an additional hydrogen bond acceptor site, contributing to the overall crystal packing arrangements. The stereochemical centers at the alpha position create distinct spatial arrangements for the S and R enantiomers, with the absolute configuration affecting intermolecular packing patterns and crystal morphology.

The bond lengths within the pyridine ring follow typical aromatic patterns, with carbon-carbon bond distances of approximately 1.39 Ångströms and carbon-nitrogen distances near 1.34 Ångströms. The alpha carbon exhibits standard tetrahedral geometry with bond angles of approximately 109.5 degrees, modified by the electronic effects of the adjacent functional groups. The carboxylic acid group maintains coplanarity with the carbon chain backbone, while the amino group orientation depends on protonation state and crystal environment.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-Pyridineacrylic acid, alpha-amino-(8CI) through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum displays distinct signals for the pyridine ring protons, appearing as a characteristic pattern in the aromatic region between 7.0 and 8.5 parts per million. The pyridine protons ortho to nitrogen typically resonate at higher field due to the electron-withdrawing effect of the nitrogen atom, while the meta protons appear at slightly lower field values.

The alpha proton of the amino acid backbone appears as a complex multiplet, typically around 3.7 parts per million, with coupling to both the amino group protons and the methylene protons of the side chain. The methylene protons connecting the alpha carbon to the pyridine ring generate an AB system or complex multiplet pattern between 2.8 and 3.2 parts per million, reflecting the diastereotopic nature of these protons in the chiral environment. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment, with the pyridine carbons appearing in characteristic aromatic regions and the carboxylic acid carbon typically observed around 175 parts per million.

Infrared spectroscopy identifies key functional group vibrations characteristic of the molecular structure. The amino group displays characteristic stretching vibrations in the 3300-3500 wavenumber region, with both symmetric and asymmetric stretching modes observable. The carboxylic acid group exhibits a characteristic broad hydroxyl stretching vibration around 3000-3300 wavenumbers, overlapping with amino group absorptions, and a distinct carbonyl stretching vibration near 1700 wavenumbers. The pyridine ring contributes aromatic carbon-carbon stretching vibrations in the 1450-1650 wavenumber region and characteristic out-of-plane bending vibrations in the fingerprint region below 1000 wavenumbers.

Ultraviolet-visible spectroscopy reveals absorption characteristics primarily associated with the pyridine chromophore, with the main absorption maximum occurring around 260 nanometers corresponding to the pyridine π-π* transition. The amino acid functional groups provide minimal contribution to the ultraviolet absorption profile, though the amino group may contribute weak absorption features in the near-ultraviolet region. The absorption intensity and exact wavelength position depend on solvent effects and protonation state of the nitrogen-containing functional groups.

Tautomeric and Conformational Analysis

The tautomeric behavior of 4-Pyridineacrylic acid, alpha-amino-(8CI) involves multiple equilibria between different protonation states of the amino acid and pyridine functionalities. Under physiological conditions, the compound exists predominantly as a zwitterionic species with the amino group protonated and the carboxylic acid deprotonated, creating an overall neutral molecule with separated charges. The pyridine nitrogen can also undergo protonation under acidic conditions, leading to a multiply charged cationic species with significantly altered chemical and physical properties.

Conformational analysis reveals that the molecule can adopt multiple conformations around the bonds connecting the amino acid backbone to the pyridine ring. The most stable conformations are determined by the balance between steric interactions, electronic effects, and potential intramolecular hydrogen bonding. Computational studies suggest that conformations with the pyridine ring positioned to minimize steric clashes with the amino acid functional groups are energetically favored. The barrier to rotation around the side chain bonds is relatively low, allowing for conformational flexibility at ambient temperatures.

The predicted acid dissociation constants for the compound indicate distinct ionization behaviors for the different functional groups. The carboxylic acid group typically exhibits a predicted acid dissociation constant around 2.0-2.5, consistent with alpha-amino acids. The amino group displays a predicted acid dissociation constant near 9.0-9.5, while the pyridine nitrogen shows much weaker basicity with an acid dissociation constant around 5.0-5.5. These ionization properties significantly influence the conformational preferences and intermolecular interactions of the compound in different solution environments.

Properties

CAS No.

17485-28-8

Molecular Formula

C8H8N2O2

Synonyms

4-Pyridineacrylicacid,alpha-amino-(8CI)

Origin of Product

United States

Comparison with Similar Compounds

3-(4-Pyridyl)acrylic Acid (CAS 5337-79-1)

  • Structure: Lacks the alpha-amino group but shares the pyridine-acrylic acid backbone.
  • Molecular Formula: C₈H₇NO₂ (vs. C₈H₈N₂O₂ for the target compound, assuming the addition of an amino group).
  • Key Properties: Molecular weight: 149.15 g/mol. pKa: Not explicitly stated, but the carboxylic acid group typically has a pKa ~2–3, while the pyridinyl nitrogen is weakly basic (pKa ~4–5).
  • Applications: Likely used as a ligand in metal coordination chemistry or as a precursor in organic synthesis .

4-Pyridinepropanenitrile, Alpha-Amino-(9CI) (CAS 680569-42-0)

  • Structure: Features a propanenitrile chain (CH₂CH₂CN) with an alpha-amino group instead of acrylic acid.
  • Molecular Formula : C₈H₉N₃ (vs. C₈H₈N₂O₂ for the target compound).
  • Key Properties: Molecular weight: 147.18 g/mol. Density: 1.137 g/cm³ (predicted). pKa: 5.45 (predicted for the amino group).
  • Functional Differences: Nitrile group (-CN) is less acidic than carboxylic acid and may undergo hydrolysis to form carboxylic acids under acidic/basic conditions. Applications: Potential intermediate in pharmaceutical synthesis (e.g., nitriles are precursors for amines or carboxylic acids) .

Methyl 4-Methylpicolinate (CAS 13509-13-2)

  • Structure : Methyl ester of 4-methylpicolinic acid (pyridine-2-carboxylic acid derivative).
  • Molecular Formula: C₈H₉NO₂.
  • Key Properties :
    • Molecular weight: 151.16 g/mol.
    • pKa: 2.52 (predicted for the ester group).
    • Boiling point: 260.7°C (predicted).
  • Functional Differences: Ester group increases lipophilicity compared to carboxylic acid, enhancing membrane permeability. Applications: Likely used in flavoring agents or as a synthetic intermediate due to ester stability .

Comparative Analysis of Physicochemical Properties

Property 4-Pyridineacrylic Acid, Alpha-Amino-(8CI) (Inferred) 3-(4-Pyridyl)acrylic Acid 4-Pyridinepropanenitrile, Alpha-Amino-(9CI) Methyl 4-Methylpicolinate
Molecular Formula C₈H₈N₂O₂ C₈H₇NO₂ C₈H₉N₃ C₈H₉NO₂
Molecular Weight (g/mol) ~164.16 149.15 147.18 151.16
Functional Groups -COOH, -NH₂, pyridine -COOH, pyridine -CN, -NH₂, pyridine -COOCH₃, -CH₃, pyridine
Predicted pKa ~2–3 (COOH), ~9–10 (NH₂) ~2–3 (COOH) ~5.45 (NH₂) ~2.52 (ester)
Key Reactivity Zwitterion formation, acid/base interactions Acidic, coordination chemistry Nitrile hydrolysis, amine reactions Ester hydrolysis, methyl effects

Preparation Methods

Imidazoline Intermediate-Based Synthesis

A patent detailing the preparation of 4-pyridinecarboxaldehyde (CN106518753A) provides a foundational pathway adaptable to 4-pyridineacrylicacid derivatives. The method involves a two-step process:

  • Solvent-free condensation : Isonicotinic acid reacts with ethylenediamine or o-phenylenediamine at 150–260°C to form 4-pyridine-2-imidazoline.

  • Reductive hydrolysis : The imidazoline intermediate undergoes sodium borohydride-mediated reduction in ethanol under inert gas, followed by acid hydrolysis to yield the aldehyde.

For 4-pyridineacrylicacid,alpha-amino-(8CI), this pathway could be modified by introducing an acrylic acid moiety via a Michael addition or condensation reaction post-imidazoline formation. For instance, acrylonitrile or acrylic acid derivatives might react with the imidazoline intermediate under basic conditions to install the α-aminoacrylic acid group.

Hofmann Degradation of Isonicotinamide Derivatives

The synthesis of 4-aminopyridine via Hofmann degradation (CN1807415A) offers insights into introducing amino groups to pyridine rings. The process uses iodine or alkali metal iodides with NaOH/KOH and bromine to catalyze the degradation of isonicotinamide to 4-aminopyridine in >90% yield.

Adapting this method for 4-pyridineacrylicacid,alpha-amino-(8CI) would require:

  • Pre-functionalization : Introducing an acrylic acid side chain to isonicotinamide prior to degradation.

  • Optimized degradation : Adjusting reaction conditions (e.g., temperature, catalyst loading) to preserve the acid moiety during the Hofmann reaction.

Key challenges include avoiding decarboxylation of the acrylic acid group under strong basic conditions.

Experimental Procedures and Optimization

Reaction Conditions for Imidazoline Pathways

Data from CN106518753A highlight critical parameters:

ParameterOptimal RangeImpact on Yield
Reaction Temperature150–260°CHigher temps reduce byproducts
SolventNone (solvent-free)Improves atom economy
ReductantNaBH₄ in ethanolSelective reduction
Hydrolysis AcidOxalic acid (pH 1–2)Prevents over-hydrolysis

For the target compound, substituting ethylenediamine with amino-containing acrylates could enable simultaneous imidazoline and acrylic acid formation.

Catalytic Systems in Hofmann Degradation

The CN1807415A patent reports that iodine/NaOH/Br₂ mixtures achieve 90% yield in 4-aminopyridine synthesis. For acrylic acid derivatives, modifying the catalyst to milder agents (e.g., KI instead of Br₂) may prevent side reactions.

Catalyst efficiency=Moles productMoles catalyst1[Byproducts]\text{Catalyst efficiency} = \frac{\text{Moles product}}{\text{Moles catalyst}} \propto \frac{1}{[\text{Byproducts}]}

Analytical Characterization

Spectroscopic Validation

While direct data for 4-pyridineacrylicacid,alpha-amino-(8CI) are scarce, analogous compounds exhibit:

  • ¹H NMR : Pyridine protons at δ 8.5–9.0 ppm, α-amino protons at δ 3.0–4.0 ppm.

  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the purity of 4-Pyridineacrylic Acid, Alpha-Amino-(8CI), and how should researchers validate their results?

  • Methodology : Purity analysis typically employs gas chromatography (GC) and titration, as these methods are validated for quantifying >97.0% purity . For validation, cross-check results with orthogonal techniques like HPLC or NMR spectroscopy. Ensure calibration standards match the compound’s polarity and thermal stability.
  • Data Consideration : Report melting point (275°C) as a secondary purity indicator, but note that impurities <3% may not significantly alter this value .

Q. How can researchers synthesize 4-Pyridineacrylic Acid, Alpha-Amino-(8CI) while ensuring minimal side-product formation?

  • Synthetic Strategy : Use a two-step approach: (1) Condensation of 4-pyridinecarbaldehyde with a protected alpha-amino acid via Knoevenagel reaction, followed by (2) deprotection under mild acidic conditions. Monitor reaction progress via TLC (silica gel, ethanol:chloroform 1:4) .
  • Optimization : Control pH during deprotection to avoid pyridine ring protonation, which may lead to byproducts.

Advanced Research Questions

Q. How do discrepancies arise between automated ninhydrin-CO2 and ion-exchange chromatography methods for quantifying alpha-amino groups in compounds like 4-Pyridineacrylic Acid, Alpha-Amino-(8CI)?

  • Analysis : Automated ninhydrin-CO2 methods are faster but may underestimate total alpha-amino acids due to incomplete reaction with secondary amines or sterically hindered groups. Chromatography resolves individual amino acids but requires acid hydrolysis, risking peptide bond cleavage (e.g., asparagine, glutamine) .
  • Resolution : Validate with spiked recovery experiments. If using automation, correlate results with chromatographic data for calibration (Table 1).

Table 1. Comparative Accuracy of Alpha-Amino Nitrogen Determination

MethodThroughputAccuracy vs. ChromatographyLimitations
Automated Ninhydrin-CO2High±15% (varies by structure)Struggles with steric hindrance
Ion-Exchange ChromatographyLowGold standardHydrolysis artifacts

Q. What role does alpha-amino acid metabolism play in the biological activity of 4-Pyridineacrylic Acid derivatives?

  • Metabolic Context : Alpha-amino groups in such derivatives may interface with pathways like the TCA cycle, where amino acids provide carbon skeletons. For example, in plant studies, alpha-amino acid metabolism coordinates with carbohydrate degradation under stress, suggesting potential bioactivity in redox or energy-balance pathways .
  • Experimental Design : Use isotopic labeling (e.g., ¹⁴C or ¹⁵N) to trace metabolic incorporation. Pair with knockout models (e.g., Arabidopsis mutants) to identify pathway dependencies.

Q. How can enzymatic synthesis improve stereoselectivity in derivatives of 4-Pyridineacrylic Acid, Alpha-Amino-(8CI)?

  • Enzyme Selection : Alpha-amino acid ester hydrolases (AEHs) from Acetobacter turbidans catalyze stereospecific hydrolysis/synthesis of beta-lactam analogs. Apply AEHs to resolve racemic mixtures or synthesize enantiopure derivatives .
  • Optimization : Use X-ray crystallography (PDB: 2B6T) to engineer AEH mutants for enhanced substrate specificity. Test activity in non-aqueous media for better solubility of aromatic substrates.

Methodological Guidelines

  • Data Validation : Cross-reference physical properties (e.g., melting point, molecular weight) with NIST Chemistry WebBook entries .
  • Citation Standards : Follow IUPAC guidelines for chemical nomenclature and cite primary literature (e.g., European Journal of Medicinal Chemistry for synthesis protocols) .
  • Conflict Resolution : When analytical results conflict (e.g., purity vs. chromatographic data), perform mass spectrometry to detect trace impurities or degradation products .

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